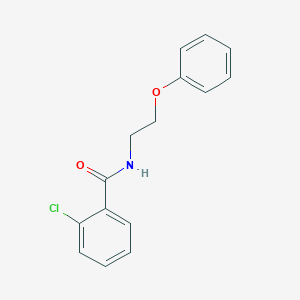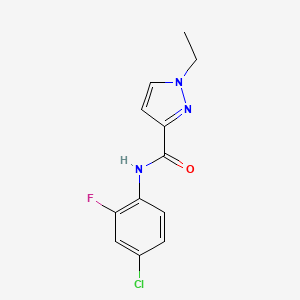
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, also known as MMPS, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic applications. MMPS is a small molecule inhibitor that targets matrix metalloproteinases (MMPs), a family of enzymes that play a crucial role in tissue remodeling and repair.
作用机制
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide are small molecule inhibitors that target MMPs by binding to the active site of the enzyme, preventing the degradation of extracellular matrix components. MMPs are zinc-dependent enzymes that require the presence of a zinc ion for their catalytic activity. This compound bind to the zinc ion in the active site of MMPs, preventing the binding of substrates and inhibiting the catalytic activity of the enzyme.
Biochemical and Physiological Effects
This compound have been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the prevention of plaque rupture, and the reduction of inflammation and tissue damage. This compound have also been shown to have an effect on angiogenesis, the process of new blood vessel formation, by inhibiting the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
实验室实验的优点和局限性
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide have several advantages for lab experiments, including their high selectivity for MMPs, their ability to inhibit MMP activity in vivo, and their potential for use in combination with other therapeutic agents. However, there are also limitations to using this compound in lab experiments, including their potential toxicity and the need for careful control of reaction conditions and purification techniques to obtain a high yield and purity product.
未来方向
There are several future directions for the development and use of 4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in scientific research. One direction is the development of more potent and selective this compound that target specific MMPs involved in various diseases. Another direction is the use of this compound in combination with other therapeutic agents to enhance their efficacy and reduce toxicity. Additionally, the use of this compound in drug delivery systems, such as nanoparticles, may improve their bioavailability and targeted delivery to specific tissues. Finally, the development of this compound as diagnostic tools for MMP activity may provide valuable information for disease diagnosis and monitoring.
合成方法
The synthesis of 4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves a multistep process that includes the reaction of 4-methylphenyl-3-(morpholin-4-ylcarbonyl)benzenesulfonyl chloride with 4-methylmorpholine to produce the intermediate product, which is then reacted with a sulfonamide derivative to yield the final product. The synthesis of this compound requires careful control of reaction conditions and purification techniques to obtain a high yield and purity product.
科学研究应用
4-methyl-N-(4-methylphenyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. MMPs are involved in the degradation of extracellular matrix components, which play a crucial role in tumor invasion, angiogenesis, and metastasis. This compound have been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and colon cancer, by suppressing MMP activity. In cardiovascular diseases, MMPs are involved in the development of atherosclerosis and plaque rupture. This compound have been shown to reduce the progression of atherosclerosis and prevent plaque rupture by inhibiting MMP activity. In inflammatory disorders, MMPs are involved in the degradation of extracellular matrix components, leading to tissue damage and inflammation. This compound have been shown to reduce inflammation and tissue damage by inhibiting MMP activity.
属性
IUPAC Name |
4-methyl-N-(4-methylphenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-6-16(7-4-14)20-26(23,24)17-8-5-15(2)18(13-17)19(22)21-9-11-25-12-10-21/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSGULSXTVYSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)

![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)

![N-(2,4-dimethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5345591.png)

![3-[3-(allyloxy)phenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5345598.png)

![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N,N-dimethylacetamide dihydrochloride](/img/structure/B5345615.png)
![1-allyl-4-[(3-chloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5345617.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345624.png)
![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)